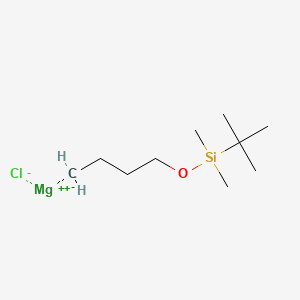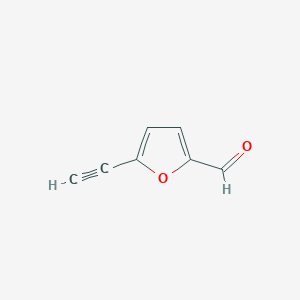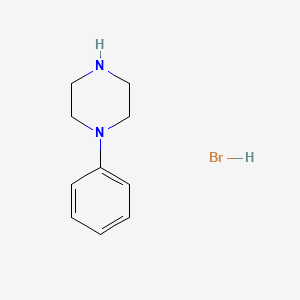
1-Phenylpiperazine hydrobromide
Vue d'ensemble
Description
1-Phenylpiperazine hydrobromide is a chemical compound belonging to the piperazine family. It is characterized by a phenyl group attached to a piperazine ring, forming a crystalline powder that ranges from white to off-white in color.
Mécanisme D'action
Target of Action
1-Phenylpiperazine hydrobromide primarily targets the intestinal epithelium . The intestinal epithelium is a layer of cells that lines the inner surface of the small and large intestines. This layer forms a barrier that regulates the absorption of nutrients, electrolytes, and water from the intestinal lumen into the bloodstream .
Mode of Action
This compound acts as a chemical permeation enhancer . It enhances the transepithelial transport across the intestinal epithelium, thereby improving the absorption of macromolecular therapeutics . The compound achieves this by interacting with the tight junctions between the epithelial cells, leading to an increase in paracellular permeability .
Biochemical Pathways
It is known that the compound influences the paracellular pathway in the intestinal epithelium . This pathway allows the transport of substances across the epithelium through the spaces between the cells, which is facilitated by the compound’s interaction with the tight junctions .
Pharmacokinetics
Given its role as a permeation enhancer, it can be inferred that the compound has a significant impact on the bioavailability of co-administered drugs by enhancing their absorption across the intestinal epithelium .
Result of Action
The primary result of this compound’s action is the enhanced permeation of macromolecular therapeutics across the intestinal epithelium . This leads to an increase in the bioavailability of these therapeutics, potentially improving their therapeutic efficacy .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and enzymatic activity in the gastrointestinal tract can affect the compound’s stability and efficacy . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Phenylpiperazine can be synthesized through various methods, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and the ring opening of aziridines under the action of N-nucleophiles . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Industrial Production Methods: Industrial production of piperazine derivatives often involves treating ammonia with ethylenediamine, aminoethylethylenediamine, monoethanolamine, or diethanolamine . Hydrogenation of N-(aminoethyl)ethanolamine is another common method .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenylpiperazine hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses hydrogen gas in the presence of a palladium catalyst.
Substitution: Often involves halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylpiperazine oxides, while reduction can produce phenylpiperazine hydrides.
Applications De Recherche Scientifique
1-Phenylpiperazine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing various organic compounds.
Biology: Investigated for its potential as an intestinal permeation enhancer, improving the absorption of macromolecular therapeutics.
Medicine: Explored for its potential use in drug formulations due to its ability to enhance transepithelial transport with minimal cytotoxicity.
Industry: Utilized in the production of light-emitting perovskites, which have applications in optoelectronics.
Comparaison Avec Des Composés Similaires
- 1-Methyl-4-phenylpiperazine
- 1-(4-Methylphenyl)piperazine
- 1-(4-Chlorophenyl)piperazine
- 1-(2,3-Dichlorophenyl)piperazine hydrochloride
- 1-(3-Chlorophenyl)piperazine hydrochloride
Uniqueness: 1-Phenylpiperazine hydrobromide stands out due to its high efficacy as an intestinal permeation enhancer with minimal cytotoxicity compared to other similar compounds . Its unique ability to enhance transepithelial transport makes it a valuable compound in pharmaceutical research and development.
Propriétés
IUPAC Name |
1-phenylpiperazine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.BrH/c1-2-4-10(5-3-1)12-8-6-11-7-9-12;/h1-5,11H,6-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRTWORCVBKEMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B3105332.png)
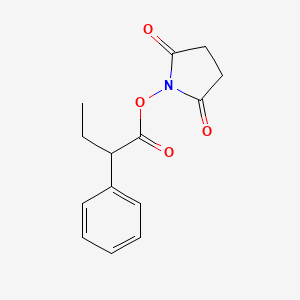

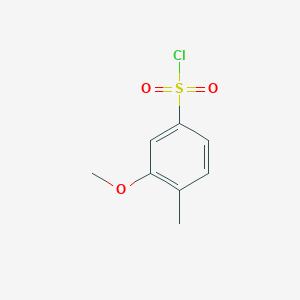

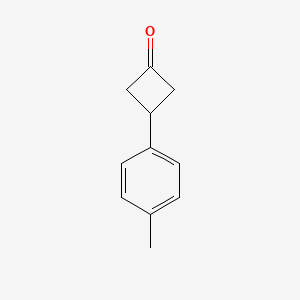
![Silane, tris(1-methylethyl)[(1-phenylethenyl)oxy]-](/img/structure/B3105354.png)


